molecular formula C20H22O5 B309410 Methyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate

Methyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate

Cat. No. B309410
M. Wt: 342.4 g/mol
InChI Key: PSZQIKITXCDOOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate (referred to as MTBMB) is a chemical compound that belongs to the class of benzophenone derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

MTBMB acts as a photosensitizer by absorbing light of a specific wavelength and transferring the energy to molecular oxygen, resulting in the production of ROS such as singlet oxygen. These ROS can damage cellular components such as proteins, lipids, and DNA, leading to cell death. MTBMB has been shown to have a high singlet oxygen quantum yield, which means that it can produce a large amount of ROS upon light activation.
Biochemical and Physiological Effects:
MTBMB has been shown to have low toxicity and good biocompatibility, making it a promising candidate for PDT. In vitro studies have shown that MTBMB can selectively induce cell death in cancer cells while sparing normal cells. In vivo studies have also demonstrated the effectiveness of MTBMB in reducing tumor growth in animal models.

Advantages and Limitations for Lab Experiments

MTBMB has several advantages for lab experiments, including its high singlet oxygen quantum yield, excellent photostability, and low toxicity. However, one limitation of MTBMB is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the use of MTBMB in scientific research. One area of interest is the development of new PDT protocols using MTBMB as a photosensitizer. Another potential application is the use of MTBMB in the development of new imaging techniques for cancer detection. Additionally, further studies are needed to investigate the potential of MTBMB in combination with other therapies such as chemotherapy and radiotherapy.
In conclusion, MTBMB is a promising compound with unique properties that make it an ideal candidate for scientific research. Its potential applications in photodynamic therapy and cancer imaging make it an exciting area of research for the future.

Synthesis Methods

MTBMB can be synthesized through a simple reaction between 4-tert-butylbenzoyl chloride and 3-methoxybenzoic acid in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain MTBMB. The overall yield of this synthesis method is around 60%.

Scientific Research Applications

MTBMB has been extensively used in scientific research as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of a photosensitizer, which is activated by light of a specific wavelength to produce reactive oxygen species (ROS) that can selectively destroy cancer cells. MTBMB has been shown to have high singlet oxygen quantum yield and excellent photostability, making it an ideal candidate for PDT.

properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

methyl 4-(4-tert-butylbenzoyl)oxy-3-methoxybenzoate

InChI

InChI=1S/C20H22O5/c1-20(2,3)15-9-6-13(7-10-15)19(22)25-16-11-8-14(18(21)24-5)12-17(16)23-4/h6-12H,1-5H3

InChI Key

PSZQIKITXCDOOU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.